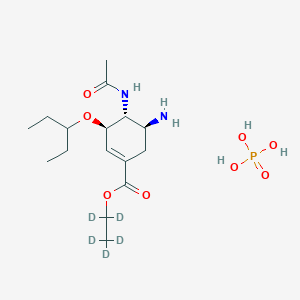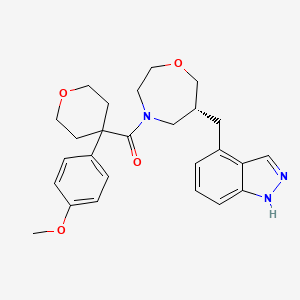
Bromoacetyl-PEG3-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetyl-PEG3-DBCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal dibenzocyclooctyne (DBCO) group and a terminal bromoacetyl group linked through a linear PEG chain. It is primarily utilized in bio-conjugation and click chemistry applications due to its high reactivity and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetyl-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a bromoacetyl group and a DBCO moiety. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a bromoacetyl group.
DBCO Conjugation: The activated PEG-bromoacetyl intermediate is then reacted with a DBCO moiety under mild conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
Bromoacetyl-PEG3-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry Reactions: Azide-containing molecules are used under mild, catalyst-free conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Click Chemistry Reactions: The major products are triazole-linked conjugates formed through SPAAC.
Scientific Research Applications
Bromoacetyl-PEG3-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials and bioconjugation technologies .
Mechanism of Action
Bromoacetyl-PEG3-DBCO functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This reaction enables the selective conjugation of the linker to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Bromoacetyl-PEG4-DBCO: Similar structure with an additional PEG unit, offering increased flexibility and solubility.
Bromoacetyl-PEG2-DBCO: Shorter PEG chain, resulting in reduced flexibility and solubility.
Azido-PEG3-DBCO: Contains an azido group instead of a bromoacetyl group, used in different click chemistry applications.
Uniqueness
Bromoacetyl-PEG3-DBCO is unique due to its balanced PEG chain length, which provides optimal flexibility and solubility for various applications. Its combination of a bromoacetyl group and a DBCO moiety makes it highly versatile for bio-conjugation and click chemistry reactions .
Properties
Molecular Formula |
C29H34BrN3O6 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35) |
InChI Key |
SEXUOTREYKXWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


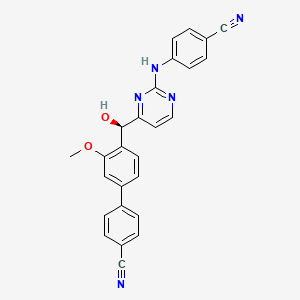
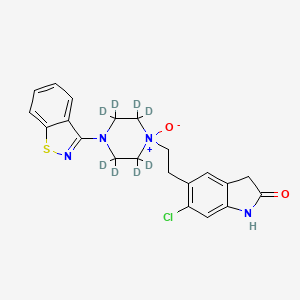
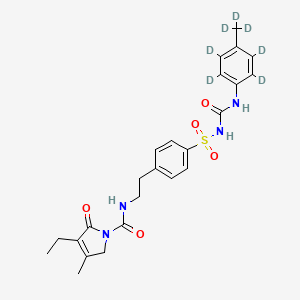





![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

